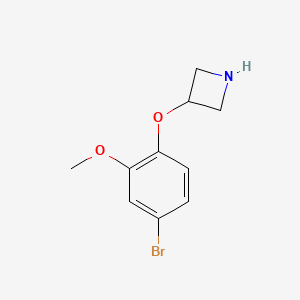

3-(4-Bromo-2-methoxy-phenoxy)-azetidine

説明

特性

IUPAC Name |

3-(4-bromo-2-methoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUALINURMONQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Overview

The most common synthetic route involves the reaction of 4-bromo-2-methoxyphenol with azetidine, utilizing nucleophilic aromatic substitution (SNAr) or coupling reactions to attach the azetidine ring to the phenoxy moiety.

Stepwise Procedure

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| 1. Preparation of 4-bromo-2-methoxyphenol | Methoxylation and bromination of phenol derivatives | Phenol, brominating agents (e.g., N-bromosuccinimide), methanol | Based on standard aromatic substitution methods (see) |

| 2. Activation of phenol | Conversion to reactive phenoxy intermediates | Trichlorotriazine or similar activating agents | Patent US20130090498A1 |

| 3. Coupling with azetidine | Nucleophilic substitution of activated phenol with azetidine | Azetidine, base (e.g., potassium carbonate), polar aprotic solvents (DMF, DMSO) | Literature on heterocyclic coupling reactions () |

Reaction Conditions

- Temperature: 45–60°C

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Time: 1–3 hours

- Purification: Recrystallization or chromatography

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is frequently employed to form the ether linkage between phenolic compounds and azetidine, facilitating the formation of the phenoxy-azetidine bond.

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| 1. Preparation of phenol derivative | Use of 4-bromo-2-methoxyphenol | Commercially available or synthesized as above | |

| 2. Etherification via Mitsunobu | Reaction of phenol with azetidine using DIAD and triphenylphosphine | DIAD, PPh₃, solvent (THF), inert atmosphere | Standard Mitsunobu protocol |

Reaction Conditions

- Temperature: Room temperature to 50°C

- Solvent: Tetrahydrofuran (THF)

- Yield: Typically high, with purification via chromatography

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors and optimized purification techniques are employed, as detailed in patent US20130090498A1. The process involves:

- Preparation of key intermediates such as 4-bromo-2-methoxybenzaldehyde, which can be synthesized from 1,4-dibromo-2-fluorobenzene via metal-halogen exchange and formylation.

- Coupling of intermediates with azetidine under controlled conditions to maximize yield and purity.

Key Research Findings and Data

Reaction Optimization

Purification Techniques

- Recrystallization from suitable solvents (e.g., ethanol, methanol)

- Chromatography (silica gel, preparative HPLC)

Summary Data Table

| Method | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-bromo-2-methoxyphenol, azetidine, K₂CO₃ | DMF | 45–60°C, 1–3 hrs | 65–80 | Widely used in lab-scale synthesis |

| Mitsunobu Etherification | Phenol derivative, azetidine, DIAD, PPh₃ | THF | Room temp to 50°C, 1–2 hrs | 70–85 | High efficiency, suitable for sensitive groups |

| Industrial Process | Intermediates from benzene derivatives | Custom solvents | Optimized for scale | 60–75 | Uses flow chemistry and purification |

化学反応の分析

Types of Reactions

3-(4-Bromo-2-methoxy-phenoxy)-azetidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace the bromo group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or thiols (RSH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azetidines.

科学的研究の応用

Chemistry

3-(4-Bromo-2-methoxy-phenoxy)-azetidine serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for the modification of various functional groups, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive agent. Studies have shown that it may interact with specific biological targets, influencing cellular processes.

Medicine

The compound has been explored for its therapeutic properties, particularly:

- Antimicrobial Activity: Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential use in antibiotic development.

- Anticancer Properties: Research has highlighted its potential to inhibit cancer cell growth, warranting further investigation into its mechanism of action.

Industry

In industrial applications, 3-(4-Bromo-2-methoxy-phenoxy)-azetidine is utilized in the production of specialty chemicals. Its ability to form derivatives with diverse functionalities makes it valuable for developing new materials and compounds.

Data Tables

Table 1: Comparison of Biological Activities

Table 2: Synthesis Conditions

| Reaction Type | Reagents Used | Solvent Type |

|---|---|---|

| Nucleophilic Substitution | Sodium hydride, potassium carbonate | Polar aprotic solvent |

| Oxidation | Potassium permanganate | Water |

| Reduction | Lithium aluminum hydride | Ether |

Case Studies

-

Antimicrobial Efficacy Study:

In vitro assays demonstrated that derivatives of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine exhibited significant inhibitory effects against Gram-positive bacteria. This study suggests its potential as a lead compound for new antibiotics. -

Pharmacokinetic Analysis:

A pharmacokinetic study in animal models indicated that the compound is well absorbed and has a favorable distribution profile. These findings support its viability for therapeutic applications in treating infections or cancers. -

Bioactivity Assessment:

Research investigating the interaction of this compound with biological macromolecules revealed potential binding affinities with proteins involved in inflammatory responses, highlighting its therapeutic promise in inflammatory diseases.

作用機序

The mechanism of action of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituent variations:

*Calculated based on analogous structures.

Key Observations:

- Substituent Position : The position of halogens (Br, Cl, F) and methoxy groups significantly impacts electronic effects. For example, the 4-Br/2-OMe combination in the target compound creates a steric and electronic environment distinct from 3-Br/4-F derivatives .

- Linkage Type: Compounds with direct O-linkage (e.g., target compound) versus CH2-O-linkage (e.g., 3-(4-Bromo-phenoxymethyl)-azetidine) exhibit differences in conformational flexibility and rotational freedom, which may affect binding interactions in biological systems .

Physicochemical Properties

The table below highlights comparative data for solubility, melting points, and stability:

Key Observations:

- Melting Points : Electron-withdrawing substituents (e.g., Cl in ANT-290, melting point 219.6–221.1°C) correlate with higher melting points compared to electron-donating groups (e.g., OMe in ANT-331, 160.0–162.8°C) due to stronger intermolecular forces .

- Solubility : Methoxy groups enhance solubility in organic solvents, whereas halogenated derivatives may require salt formation (e.g., HCl salts) for improved aqueous compatibility .

Key Differences:

生物活性

3-(4-Bromo-2-methoxy-phenoxy)-azetidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a brominated aromatic ring and an azetidine core. The following sections will explore its biological activity, including enzyme inhibition, anticancer properties, and antimicrobial effects.

Chemical Structure

The chemical structure of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine can be represented as follows:

This structure includes a bromine atom and a methoxy group attached to a phenyl ring, which contributes to its biological properties.

The biological activity of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in understanding its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition studies .

1. Enzyme Inhibition

Research indicates that 3-(4-Bromo-2-methoxy-phenoxy)-azetidine can serve as an inhibitor for various enzymes. This property is significant for studying protein interactions and could lead to the development of new therapeutic agents targeting specific diseases.

2. Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to azetidines. For instance, derivatives of azetidine have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 (liver cancer) | 1.18 ± 0.14 | |

| Compound B | MCF7 (breast cancer) | 0.67 | |

| Compound C | PC-3 (prostate cancer) | 0.80 |

These findings suggest that modifications in the azetidine structure can enhance anticancer activity, making it a candidate for further research.

3. Antimicrobial Properties

Azetidinone derivatives have demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other bacteria. The presence of electron-withdrawing groups like bromine and methoxy has been linked to increased potency against these organisms:

These results highlight the potential of azetidine derivatives in developing new antimicrobial agents.

Case Studies

- Enzyme Inhibition Study : A recent study focused on the enzyme inhibition properties of azetidines, where 3-(4-Bromo-2-methoxy-phenoxy)-azetidine was tested for its ability to inhibit alkaline phosphatase. Results showed significant inhibition compared to standard drugs, indicating its potential as an enzyme inhibitor in therapeutic applications .

- Anticancer Evaluation : In vitro studies conducted on various cancer cell lines revealed that compounds similar to 3-(4-Bromo-2-methoxy-phenoxy)-azetidine exhibited cytotoxic effects, with IC50 values lower than those of established chemotherapeutic agents . This positions the compound as a promising candidate for further development in anticancer therapies.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Bromo-2-methoxy-phenoxy)-azetidine?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, bromo-methoxy-substituted phenyl ethers can react with azetidine derivatives under controlled conditions. Key steps include:

- Step 1: Preparation of 4-bromo-2-methoxyphenol (or derivatives) via methoxylation and bromination of phenol precursors .

- Step 2: Activation of the phenol group using reagents like trichlorotriazine (as in ) to form reactive intermediates .

- Step 3: Coupling with azetidine under basic conditions (e.g., K₂CO₃ in DMF) at 45–60°C for 1–3 hours .

- Optimization: Factorial design (e.g., varying temperature, solvent polarity, and base strength) can systematically identify optimal yields .

Basic: What characterization techniques are critical for confirming the structure of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine?

Methodological Answer:

- 1H/13C NMR: Essential for verifying substituent positions and electronic environments. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while azetidine protons appear as distinct multiplet signals .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ for C₁₀H₁₁BrN₂O₂ ≈ 295.0 m/z) and isotopic patterns consistent with bromine .

- X-ray Crystallography: Resolves steric hindrance around the azetidine ring and confirms dihedral angles between aromatic and heterocyclic moieties .

Advanced: How can computational modeling predict the reactivity of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) evaluates reaction pathways, such as SNAr mechanisms, by calculating activation energies and transition states .

- Molecular Dynamics Simulations: Assess solvent effects and steric interactions during coupling reactions (e.g., DMF vs. THF) .

- Machine Learning: Trained on reaction databases to predict optimal catalysts or solvents for functionalizing the azetidine ring .

Advanced: What experimental strategies resolve contradictions in observed reaction yields under varying conditions?

Methodological Answer:

- Systematic Variation: Use a fractional factorial design to isolate variables (e.g., temperature, stoichiometry, solvent) impacting yield discrepancies .

- Kinetic Profiling: Monitor reaction progress via in-situ FTIR or HPLC to identify side reactions (e.g., azetidine ring opening) .

- Cross-Validation: Compare results with analogous compounds (e.g., 4-bromo-2-ethoxy derivatives) to determine substituent-specific effects .

Advanced: How is 3-(4-Bromo-2-methoxy-phenoxy)-azetidine utilized in drug discovery pipelines?

Methodological Answer:

- Target Identification: Screen against kinase or GPCR targets using molecular docking (e.g., azetidine’s conformational flexibility enhances binding) .

- SAR Studies: Modify methoxy/bromo substituents to optimize pharmacokinetic properties (e.g., logP, metabolic stability) .

- In Vivo Testing: Radiolabel the bromine atom (e.g., ⁷⁷Br) for biodistribution studies in preclinical models .

Advanced: How do researchers address challenges in crystallizing 3-(4-Bromo-2-methoxy-phenoxy)-azetidine?

Methodological Answer:

- Solvent Screening: Use high-throughput crystallization trials with mixed solvents (e.g., hexane/EtOH) to induce nucleation .

- Additive Engineering: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the azetidine ring .

- Low-Temperature XRD: Mitrate thermal motion artifacts by collecting data at 100 K .

Basic: What safety protocols are essential when handling 3-(4-Bromo-2-methoxy-phenoxy)-azetidine?

Methodological Answer:

- PPE Requirements: Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM, DMF) .

- Waste Management: Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can AI-driven tools enhance research on this compound?

Methodological Answer:

- Automated Synthesis Planning: Platforms like ChemOS suggest novel routes by analyzing patent and journal data .

- Predictive Analytics: Train neural networks on spectral databases to accelerate structural elucidation .

- Robotic Labs: Integrate with AI for autonomous optimization of reaction conditions (e.g., flow chemistry setups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。